Dimethylbis(α-bromoisopropyl)silane-d6
Description
Dimethylbis(α-bromoisopropyl)silane-d6 is a deuterated organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two α-bromoisopropyl substituents. The deuterium labeling (d6) typically replaces hydrogen atoms in the methyl groups, enhancing its utility in spectroscopic studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling aids in tracking reaction mechanisms or metabolic pathways. This compound is primarily employed in materials science and organic synthesis, serving as a precursor for silicon-containing polymers or crosslinking agents due to its bromine substituents, which facilitate nucleophilic substitution reactions .
Properties
Molecular Formula |
C₈H₁₂D₆Br₂Si |
|---|---|
Molecular Weight |
308.16 |
Synonyms |
Bis(1-bromo-1-methylethyl)dimethylsilane-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane Derivatives
These triazole-functionalized silanes share the dimethylbis(phenyl)silane core but incorporate electron-withdrawing (-CF₃) or electron-donating (-OMe) groups on the triazole moiety. Unlike dimethylbis(α-bromoisopropyl)silane-d6, these derivatives are tailored for optoelectronic applications, such as electron-transport layers in OLEDs. The α-bromoisopropyl groups in the target compound, however, prioritize reactivity in crosslinking or polymerization over electronic modulation .
Dimethylbis(t-butylcyclopentadienyl)hafnium (IV)
This organometallic hafnium compound features cyclopentadienyl ligands instead of brominated alkyl chains. While both compounds share a dimethylbis structure, the hafnium derivative is used in catalysis (e.g., olefin polymerization) due to its metal center, whereas the silicon analog is non-metallic and leverages bromine for functional group transformations .
Brominated Organometallic Compounds
Dimethylbis(phenylthio)plumbane
A lead-based analog with dimethylbis(phenylthio) substituents, this compound highlights the impact of central atom substitution. The silicon-based this compound is less toxic and more thermally stable than its lead counterpart, which is restricted due to heavy metal toxicity concerns .
Dimethylbis(diisopropyldithiocarbamato)tin(IV)
This tin compound shares a bis-alkyl substitution pattern but includes dithiocarbamate ligands. The tin center confers cytotoxicity (studied in leukemia cells), whereas the silicon compound lacks inherent bioactivity and is instead valued for its inertness in biomedical applications .
Deuterated Silanes
Deuterated analogs like dimethylbis(indenyl)silane-d6 (CAS 18666-26-7) are structurally similar but feature indenyl ligands for catalytic applications. The α-bromoisopropyl groups in the target compound provide distinct reactivity in radical-initiated polymerizations, unlike indenyl ligands, which coordinate to transition metals in catalytic systems .
Key Comparative Data
| Property | This compound | Dimethylbis(t-butylcyclopentadienyl)hafnium | Dimethylbis(phenylthio)plumbane |
|---|---|---|---|
| Central Atom | Silicon | Hafnium | Lead |
| Key Substituents | α-bromoisopropyl | Cyclopentadienyl | Phenylthio |
| Primary Application | Polymer crosslinking | Olefin polymerization | Restricted (toxicity) |
| Deuterated Form Utility | NMR/MS studies | N/A | N/A |
| Toxicity Profile | Low | Moderate | High |
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